molecular formula C14H14O2 B6296081 3-Methyl-naphthalene-1-carboxylic acid ethyl ester CAS No. 92495-90-4

3-Methyl-naphthalene-1-carboxylic acid ethyl ester

Cat. No.: B6296081
CAS No.: 92495-90-4
M. Wt: 214.26 g/mol
InChI Key: HEXFPIFGAJCLON-UHFFFAOYSA-N
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Description

3-Methyl-naphthalene-1-carboxylic acid ethyl ester is an organic compound with the molecular formula C14H14O2. It is a derivative of naphthalene, characterized by the presence of a methyl group at the third position and an ethyl ester group at the first position of the naphthalene ring. This compound is known for its light yellow liquid form and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-naphthalene-1-carboxylic acid ethyl ester typically involves the esterification of 3-Methyl-naphthalene-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation units to separate and purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-naphthalene-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-naphthalene-1-carboxylic acid ethyl ester finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Methyl-naphthalene-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The aromatic ring structure allows for interactions with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

    Naphthalene-1-carboxylic acid ethyl ester: Lacks the methyl group at the third position.

    3-Methyl-naphthalene-2-carboxylic acid ethyl ester: The carboxylic acid group is at the second position instead of the first.

    1-Methyl-naphthalene-1-carboxylic acid ethyl ester: The methyl group is at the first position instead of the third.

Uniqueness: 3-Methyl-naphthalene-1-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

ethyl 3-methylnaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-3-16-14(15)13-9-10(2)8-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXFPIFGAJCLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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